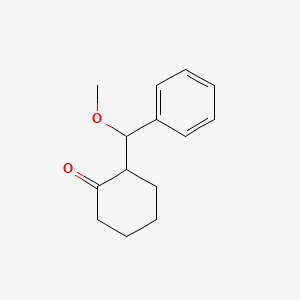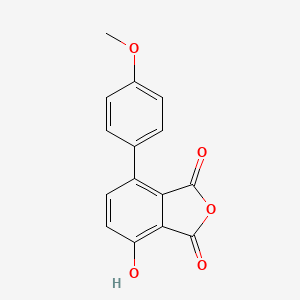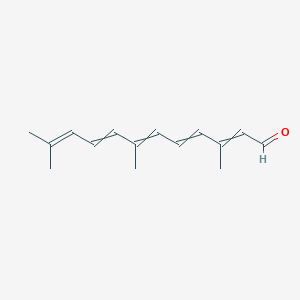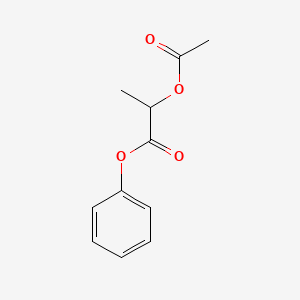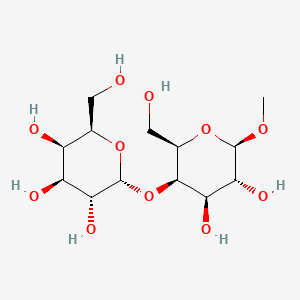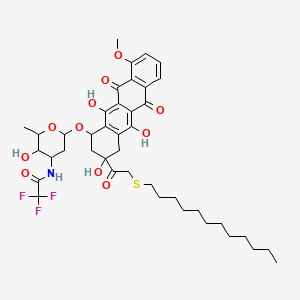
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin is a synthetic compound that belongs to the class of trifluoroacetamides. This compound is characterized by the presence of a trifluoroacetyl group, a dodecyl chain, and a thiaadriamycin core. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin typically involves the reaction of 14-dodecyl-14-thiaadriamycin with trifluoroacetic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted or S-substituted derivatives.
Applications De Recherche Scientifique
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin has a wide range of applications in scientific research:
Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA.
Medicine: Investigated for its potential antitumor activity and as a drug candidate for cancer treatment.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin involves its interaction with molecular targets such as DNA and proteins. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with these targets, leading to inhibition of their function. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its antitumor activity.
Comparaison Avec Des Composés Similaires
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin can be compared with other similar compounds such as:
N-(Trifluoroacetyl)adriamycin 14-valerate: Another trifluoroacetylated derivative with antitumor activity.
N-(Trifluoroacetyl)adriamycin 14-hemiester derivatives: Compounds with similar structural features and biological activities.
Trifluoroacetamides: A broader class of compounds with diverse applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other trifluoroacetamides.
Propriétés
Numéro CAS |
83291-70-7 |
|---|---|
Formule moléculaire |
C41H52F3NO11S |
Poids moléculaire |
823.9 g/mol |
Nom IUPAC |
N-[6-[[3-(2-dodecylsulfanylacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C41H52F3NO11S/c1-4-5-6-7-8-9-10-11-12-13-17-57-21-28(46)40(53)19-24-31(27(20-40)56-29-18-25(34(47)22(2)55-29)45-39(52)41(42,43)44)38(51)33-32(36(24)49)35(48)23-15-14-16-26(54-3)30(23)37(33)50/h14-16,22,25,27,29,34,47,49,51,53H,4-13,17-21H2,1-3H3,(H,45,52) |
Clé InChI |
IAJYOYSKGCFTOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


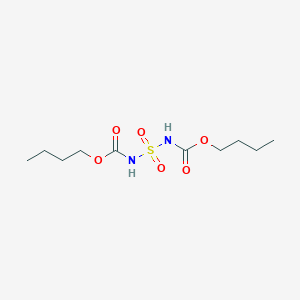
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
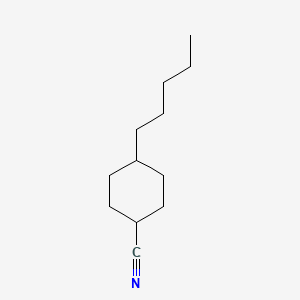

![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
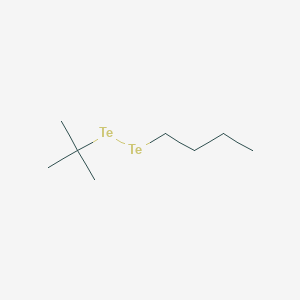
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
